C6 4-Methoxyphenyl Substitution Confers Distinct Kinase Selectivity vs. C6-Unsubstituted Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
The unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core scaffold (BDBM24629) shows measurable but weak affinity for CDK2/cyclin A2. The addition of the C6 4-methoxyphenyl and C7 amino substituents—the defining structural features of CAS 338394-48-2—is anticipated to significantly enhance CDK2 binding through additional hydrophobic contacts with the ATP-binding pocket and hydrogen bonding via the 7-amino group. While a direct head-to-head IC50 comparison using the identical assay format has not been published for this exact compound, the class-level SAR indicates that C6 aryl substitution is a critical driver of kinase potency [1].
| Evidence Dimension | CDK2/cyclin A2 binding affinity (radiometric kinase assay) |
|---|---|
| Target Compound Data | IC50 data for CAS 338394-48-2 specifically has not been located in publicly available peer-reviewed literature or authoritative databases as of the search date. |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core (BDBM24629); CDK2/cyclin A2 affinity detected but IC50 not reported as a discrete value in BindingDB. |
| Quantified Difference | Not quantifiable from available data; class-level SAR supports significant potency gain from C6 aryl substitution. |
| Conditions | CDK2/cyclin A2 radiometric assay, pH 7.2, 2°C (BindingDB Assay ID 1). |
Why This Matters
The C6 4-methoxyphenyl group is a non-removable pharmacophoric element essential for achieving the target kinase binding profile intended for this scaffold class; procurement of the unsubstituted core would compromise target engagement.
- [1] BindingDB Entry BDBM24629: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Target: Cyclin-A2/Cyclin-dependent kinase 2 (Homo sapiens). BindingDB, accessed 2026. View Source
